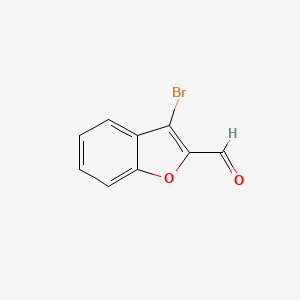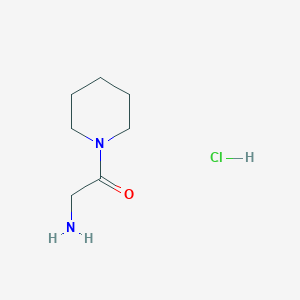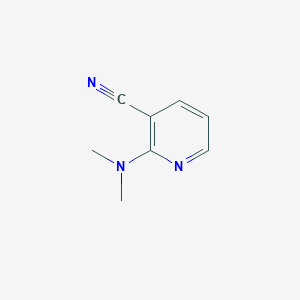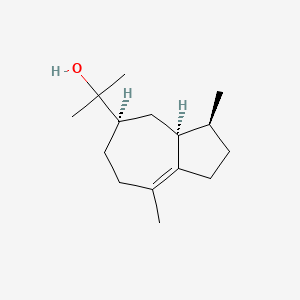
3-溴-1-苯并呋喃-2-甲醛
描述
3-Bromo-1-benzofuran-2-carbaldehyde is an organic compound with the molecular formula C9H5BrO2 It is a derivative of benzofuran, a heterocyclic aromatic compound, and contains a bromine atom at the 3-position and an aldehyde group at the 2-position of the benzofuran ring
科学研究应用
3-Bromo-1-benzofuran-2-carbaldehyde has several scientific research applications:
Medicinal Chemistry: It serves as a building block for the synthesis of various bioactive molecules, including potential anticancer and antimicrobial agents.
Materials Science: It is used in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Chemical Biology: It is employed in the synthesis of fluorescent probes and sensors for biological imaging and detection.
Synthetic Chemistry: It is a versatile intermediate in the synthesis of complex organic molecules and natural products.
作用机制
Target of Action
3-Bromo-1-benzofuran-2-carbaldehyde is a benzofuran derivative . Benzofuran compounds are ubiquitous in nature and have been shown to have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . .
Mode of Action
Benzofuran derivatives are known to interact with their targets in various ways, leading to changes in cellular processes . The specific interactions of 3-Bromo-1-benzofuran-2-carbaldehyde with its targets and the resulting changes are subjects of ongoing research.
Biochemical Pathways
Benzofuran compounds, including 3-Bromo-1-benzofuran-2-carbaldehyde, can affect various biochemical pathways due to their broad range of biological activities
Result of Action
Some substituted benzofurans have been shown to have significant cell growth inhibitory effects . The specific effects of 3-Bromo-1-benzofuran-2-carbaldehyde on molecular and cellular processes are subjects of ongoing research.
生化分析
Biochemical Properties
3-Bromo-1-benzofuran-2-carbaldehyde plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. This compound is known to interact with enzymes involved in oxidative stress responses and metabolic pathways. For instance, it has been observed to inhibit certain cytochrome P450 enzymes, which are crucial for the metabolism of various endogenous and exogenous compounds . Additionally, 3-Bromo-1-benzofuran-2-carbaldehyde can form covalent bonds with nucleophilic amino acid residues in proteins, leading to modifications that affect protein function and stability .
Cellular Effects
The effects of 3-Bromo-1-benzofuran-2-carbaldehyde on cellular processes are profound. It has been shown to influence cell signaling pathways, particularly those involved in apoptosis and cell proliferation. For example, this compound can induce apoptosis in cancer cells by activating the intrinsic apoptotic pathway, which involves the release of cytochrome c from mitochondria and the subsequent activation of caspases . Furthermore, 3-Bromo-1-benzofuran-2-carbaldehyde can modulate gene expression by affecting transcription factors and epigenetic regulators, leading to changes in cellular metabolism and function .
Molecular Mechanism
At the molecular level, 3-Bromo-1-benzofuran-2-carbaldehyde exerts its effects through several mechanisms. One key mechanism is the inhibition of enzyme activity by binding to the active sites of enzymes, thereby preventing substrate binding and catalysis . This compound can also act as a reactive electrophile, forming covalent adducts with nucleophilic sites on biomolecules such as proteins and DNA . These interactions can lead to alterations in protein structure and function, as well as DNA damage and mutagenesis .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-Bromo-1-benzofuran-2-carbaldehyde can change over time. This compound is relatively stable under standard storage conditions, but it can degrade under certain conditions, such as exposure to light and heat . Long-term studies have shown that prolonged exposure to 3-Bromo-1-benzofuran-2-carbaldehyde can lead to cumulative effects on cellular function, including sustained activation of stress response pathways and chronic inhibition of metabolic enzymes .
Dosage Effects in Animal Models
The effects of 3-Bromo-1-benzofuran-2-carbaldehyde vary with different dosages in animal models. At low doses, this compound can exert beneficial effects, such as anti-tumor activity and protection against oxidative stress . At high doses, it can cause toxic effects, including liver and kidney damage, due to the accumulation of reactive intermediates and the formation of covalent adducts with cellular macromolecules . Threshold effects have been observed, where the compound’s toxicity increases sharply beyond a certain dosage .
Metabolic Pathways
3-Bromo-1-benzofuran-2-carbaldehyde is involved in several metabolic pathways. It is metabolized primarily by cytochrome P450 enzymes, which convert it into reactive intermediates that can further react with cellular nucleophiles . This compound can also affect metabolic flux by inhibiting key enzymes in glycolysis and the tricarboxylic acid cycle, leading to alterations in metabolite levels and energy production .
Transport and Distribution
Within cells and tissues, 3-Bromo-1-benzofuran-2-carbaldehyde is transported and distributed through passive diffusion and active transport mechanisms . It can interact with transporters and binding proteins that facilitate its uptake and distribution to specific cellular compartments . The compound’s localization and accumulation can influence its biological activity and toxicity .
Subcellular Localization
The subcellular localization of 3-Bromo-1-benzofuran-2-carbaldehyde is critical for its activity and function. This compound can be targeted to specific organelles, such as mitochondria and the endoplasmic reticulum, through interactions with targeting signals and post-translational modifications . Its localization to these compartments can enhance its effects on cellular metabolism and stress responses .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-1-benzofuran-2-carbaldehyde typically involves the bromination of 1-benzofuran-2-carbaldehyde. One common method is the bromination of 1-benzofuran-2-carbaldehyde using bromine (Br2) in the presence of a suitable solvent such as acetic acid. The reaction is usually carried out at room temperature, and the product is isolated by standard purification techniques such as recrystallization.
Another method involves the use of N-bromosuccinimide (NBS) as the brominating agent in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). This reaction is typically carried out in an organic solvent like carbon tetrachloride (CCl4) under reflux conditions.
Industrial Production Methods
Industrial production of 3-Bromo-1-benzofuran-2-carbaldehyde may involve large-scale bromination processes using similar methods as described above. The choice of brominating agent and reaction conditions may vary depending on the scale of production and the desired purity of the final product. Continuous flow reactors and automated systems may be employed to enhance efficiency and yield.
化学反应分析
Types of Reactions
3-Bromo-1-benzofuran-2-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions. For example, treatment with sodium methoxide (NaOCH3) can replace the bromine atom with a methoxy group.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in aqueous or alkaline medium.
Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.
Substitution: Sodium methoxide (NaOCH3) in methanol.
Major Products Formed
Oxidation: 3-Bromo-1-benzofuran-2-carboxylic acid.
Reduction: 3-Bromo-1-benzofuran-2-methanol.
Substitution: 3-Methoxy-1-benzofuran-2-carbaldehyde.
相似化合物的比较
Similar Compounds
1-Benzofuran-2-carbaldehyde: Lacks the bromine atom at the 3-position.
3-Methoxy-1-benzofuran-2-carbaldehyde: Contains a methoxy group instead of a bromine atom at the 3-position.
3-Chloro-1-benzofuran-2-carbaldehyde: Contains a chlorine atom instead of a bromine atom at the 3-position.
Uniqueness
3-Bromo-1-benzofuran-2-carbaldehyde is unique due to the presence of the bromine atom, which can significantly influence its chemical reactivity and biological activity. The bromine atom can participate in various substitution reactions, making it a valuable intermediate for the synthesis of diverse compounds. Additionally, the combination of the bromine atom and the aldehyde group provides a unique scaffold for the development of novel bioactive molecules and materials.
属性
IUPAC Name |
3-bromo-1-benzofuran-2-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5BrO2/c10-9-6-3-1-2-4-7(6)12-8(9)5-11/h1-5H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJHLNJBEPAUFOD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C(O2)C=O)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5BrO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90491564 | |
| Record name | 3-Bromo-1-benzofuran-2-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90491564 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
38281-52-6 | |
| Record name | 3-Bromo-1-benzofuran-2-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90491564 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-bromo-1-benzofuran-2-carbaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details










体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。











![2-(2-Bromoimidazo[2,1-b]thiazol-6-yl)acetic acid](/img/structure/B1280005.png)


